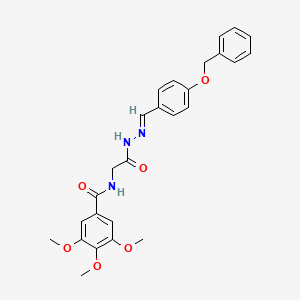![molecular formula C28H24N2O4 B11556828 N'-[(E)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-hydroxybenzohydrazide](/img/structure/B11556828.png)
N'-[(E)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-hydroxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). Hydrazones are widely studied for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-hydroxybenzohydrazide typically involves the condensation reaction between 2,4-bis(benzyloxy)benzaldehyde and 4-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N’-[(E)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-hydroxybenzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s hydrazone linkage is of interest in medicinal chemistry for designing new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N’-[(E)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form coordination bonds with metal ions, influencing the compound’s biological activity. Additionally, the aromatic rings and functional groups can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N’-[(E)-[3-(benzyloxy)phenyl]methylidene]-2-[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]aceto hydrazide
- **N’-[(E)-[4-(benzyloxy)phenyl]methylidene]-2-[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]aceto hydrazide
- **N’-[(E)-[4-(benzyloxy)phenyl]methylidene]-2-[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]aceto hydrazide
Uniqueness
N’-[(E)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-hydroxybenzohydrazide is unique due to its specific substitution pattern on the aromatic rings and the presence of both benzyloxy and hydroxy functional groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C28H24N2O4 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
N-[(E)-[2,4-bis(phenylmethoxy)phenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C28H24N2O4/c31-25-14-11-23(12-15-25)28(32)30-29-18-24-13-16-26(33-19-21-7-3-1-4-8-21)17-27(24)34-20-22-9-5-2-6-10-22/h1-18,31H,19-20H2,(H,30,32)/b29-18+ |
Clé InChI |
HXPLUIYOZUDJCE-RDRPBHBLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O)OCC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide](/img/structure/B11556746.png)
![2-(4-nitrophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11556754.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11556759.png)
![N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide](/img/structure/B11556760.png)
![2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11556765.png)
![3-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11556773.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11556776.png)
![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11556778.png)

![N-[(4-methylphenyl)sulfonyl]glycyl-N-butylglycinamide](/img/structure/B11556792.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11556800.png)

![4-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11556811.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11556820.png)
